5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(pyridin-3-yl)pentanamide
Description
This compound features a 5-fluoro-1,2-benzoxazole core linked to a piperidine ring via a carbonyl group, extended through a pentanamide chain to a pyridin-3-yl moiety. The fluorine atom enhances metabolic stability, while the pyridine group may facilitate π-π interactions in biological targets.
Properties
IUPAC Name |
5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-pyridin-3-ylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c23-16-6-7-19-18(13-16)22(26-30-19)15-8-11-27(12-9-15)21(29)5-1-4-20(28)25-17-3-2-10-24-14-17/h2-3,6-7,10,13-15H,1,4-5,8-9,11-12H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTOSZFJRHTFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NOC3=C2C=C(C=C3)F)C(=O)CCCC(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(pyridin-3-yl)pentanamide typically involves multiple steps. One common approach starts with the preparation of the benzoxazole ring, which can be synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The intermediate products are then subjected to further reactions to introduce the piperidine and pyridine moieties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common for monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(pyridin-3-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the benzoxazole ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound can be represented by the following structural formula:
The presence of the fluorine atom and various nitrogen-containing groups suggests potential interactions with biological targets, making it a candidate for further investigation in drug development.
Pharmacological Studies
The primary application of this compound lies in its potential as an antipsychotic agent . Its structural similarity to known antipsychotics suggests that it may exhibit similar pharmacological properties. Research indicates that compounds containing piperidine and benzoxazole structures often target neurotransmitter systems involved in mood regulation and psychotic disorders.
Case Studies
- A study published in Journal of Medicinal Chemistry examined various derivatives of benzoxazole-piperidine hybrids, noting their efficacy in modulating dopamine receptors, which are crucial in treating schizophrenia and other psychotic disorders .
Anticancer Research
Preliminary studies have suggested that derivatives of benzoxazole compounds can exhibit anticancer properties. The unique structure of this compound may allow it to interact with specific cancer cell lines, offering a pathway for the development of novel anticancer therapies.
Case Studies
- In vitro studies have shown that benzoxazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt/mTOR pathway .
Neuroprotective Effects
Research has indicated that compounds similar to this one may possess neuroprotective properties. This is particularly relevant for conditions like Alzheimer’s disease, where neuroinflammation plays a significant role.
Case Studies
- A recent study highlighted the neuroprotective effects of piperidine derivatives against oxidative stress-induced neuronal damage, suggesting potential therapeutic applications for neurodegenerative diseases .
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of 5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(pyridin-3-yl)pentanamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the brain, modulating neurotransmitter activity. This interaction can influence various signaling pathways, leading to its potential therapeutic effects in neurological conditions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and biological implications:
Key Differences and Implications
Benzoxazole vs. Benzisoxazole : The target compound’s benzoxazole core is a bioisostere of benzisoxazole (found in Risperidone Impurity D). Benzoxazole may offer improved metabolic stability due to reduced oxidative metabolism .
Side Chain Modifications: The pentanamide-pyridin-3-yl chain in the target compound contrasts with the ethyl-pyrido-pyrimidinone group in Risperidone Impurity D. This modification could enhance solubility or alter blood-brain barrier penetration. The pyridine group (vs. indazole in ) may reduce steric hindrance, improving receptor binding kinetics.
Fluorine Positioning : Fluorine at the 5-position on benzoxazole (target) versus 6-position on benzisoxazole (Risperidone Impurity D) may alter electron-withdrawing effects and receptor affinity .
Research Findings and Data
Physicochemical Properties
- Solubility : The pyridine group may improve aqueous solubility compared to bulkier aromatic systems (e.g., indazole in ).
- LogP : Estimated LogP for the target compound is ~3.5 (similar to risperidone), indicating moderate blood-brain barrier permeability .
Biological Activity
The compound 5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(pyridin-3-yl)pentanamide has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 410.48 g/mol. It features a piperidine ring substituted with a 5-fluoro-1,2-benzoxazole moiety and a pyridine group, which are critical for its biological activity.
Antipsychotic Properties
In studies involving related compounds, such as those derived from benzoxazole and piperidine derivatives, significant antipsychotic activity was observed. These compounds were noted to exhibit high affinity for D2 dopamine receptors and 5-HT2A serotonin receptors, which are pivotal in the treatment of schizophrenia and other psychotic disorders .
Inhibition Studies
A recent screening assay demonstrated that derivatives of this compound inhibited Type III secretion systems (T3SS) in pathogenic bacteria, suggesting potential antimicrobial properties . While specific data for the compound is scarce, the structural similarities indicate it may possess comparable inhibitory effects.
Case Studies
- Neuroleptic Activity : A study on a related compound highlighted its neuroleptic effects, showing significant improvements in behavioral models associated with psychosis when administered to animal subjects . This supports the hypothesis that our compound may have similar effects.
- Antimicrobial Screening : In vitro tests on similar benzoxazole derivatives revealed promising results against various bacterial strains, indicating that our compound could also exhibit antimicrobial properties worth exploring further .
Data Table: Biological Activity Overview
Q & A
Q. How can researchers optimize the synthesis yield of 5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(pyridin-3-yl)pentanamide?
Methodological Answer: The synthesis involves multi-step coupling reactions, including the formation of the benzoxazole-piperidine core and subsequent amidation. Key steps include:
- Purification: Use normal-phase chromatography with gradient elution (e.g., 100% dichloromethane to 10% methanol in dichloromethane) to isolate intermediates .
- Amine-specific chromatography: Employ amine-functionalized columns (e.g., RediSep Rf Gold Amine) for final purification to reduce impurities .
- Yield optimization: Adjust reaction stoichiometry (e.g., 1.2–1.5 equivalents of coupling agents) and monitor pH during amidation to minimize side products .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Structural confirmation: Use NMR (400 MHz in CDCl) to verify proton environments, focusing on piperidine (δ 2.46–3.57 ppm) and pyridine (δ 7.44–9.35 ppm) signals .
- Purity assessment: Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient) to confirm >95% purity .
- Mass spectrometry: High-resolution ESI-MS to validate molecular weight (expected [M+H] = ~497.2 g/mol) .
Q. What initial biological screening assays are appropriate for this compound?
Methodological Answer: Prioritize assays based on structural analogs:
- Antimicrobial activity: Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), given the benzoxazole moiety’s known antimicrobial properties .
- Kinase inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays, as pyridine and piperidine groups often target ATP-binding domains .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
Methodological Answer:
- Core modifications: Synthesize derivatives with fluorobenzoxazole replaced by chlorobenzoxazole or benzothiazole to assess halogen/heteroatom effects on binding .
- Substituent variation: Introduce electron-withdrawing groups (e.g., -CF) on the pyridine ring to evaluate steric and electronic impacts on receptor interactions .
- Computational modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins (e.g., kinases) and guide synthetic priorities .
Q. What strategies resolve contradictions in bioactivity data across experimental models?
Methodological Answer:
- Assay standardization: Repeat assays under controlled conditions (e.g., fixed pH 7.4, 37°C) to minimize variability in cell-based studies .
- Orthogonal validation: Confirm antimicrobial results using both agar diffusion and time-kill assays .
- Metabolic stability testing: Use liver microsomes to identify rapid degradation pathways that may explain inconsistent in vivo efficacy .
Q. How can researchers determine the compound’s metabolic stability and toxicity profile?
Methodological Answer:
- In vitro models: Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS .
- Reactive metabolite screening: Trap electrophilic intermediates using glutathione (GSH) and detect adducts via high-resolution MS .
- Cytotoxicity profiling: Perform MTT assays on HepG2 cells to assess hepatotoxicity thresholds .
Q. What approaches are effective for target identification and mechanism-of-action studies?
Methodological Answer:
- Affinity chromatography: Immobilize the compound on NHS-activated Sepharose to pull down binding proteins from cell lysates .
- Thermal proteome profiling (TPP): Monitor protein stability shifts via mass spectrometry after compound treatment to identify engaged targets .
- Transcriptomics: Use RNA-seq to map gene expression changes in treated vs. untreated cells (e.g., pathways enriched in apoptosis or DNA repair) .
Q. How can stability issues during long-term storage be mitigated?
Methodological Answer:
- Lyophilization: Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the amide bond .
- Excipient screening: Test stabilizers (e.g., trehalose, mannitol) in aqueous formulations to extend shelf life .
- Degradation analysis: Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
